3-Amino-3-(5-chloropyridin-3-yl)propanoic acid
Description
3-Amino-3-(5-chloropyridin-3-yl)propanoic acid is a β-amino acid derivative featuring a pyridine ring substituted with a chlorine atom at position 5. Its molecular formula is C₈H₈ClN₂O₂ (molecular weight: 199.45 g/mol). This compound is characterized by a β-amino group (attached to the third carbon of the propanoic acid backbone) and a 5-chloropyridin-3-yl substituent. β-Amino acids, unlike their α-analogs, exhibit enhanced metabolic stability and unique conformational properties, making them valuable in drug design and peptide synthesis .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13) |
InChI Key |
HKZWMAVUJOKQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-chloropyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Alkylation: The amine is alkylated with a suitable alkylating agent, such as ethyl bromoacetate, to introduce the propanoic acid moiety.
Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Various reduced amine derivatives.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
3-Amino-3-(5-chloropyridin-3-yl)propanoic acid is an organic compound with the molecular formula . It is characterized by an amino group and a 5-chloropyridinyl substituent attached to a propanoic acid backbone. The presence of a chlorinated pyridine ring contributes to its potential biological activity and chemical reactivity. Studies suggest that this compound interacts with molecular targets, such as enzymes and receptors, modulating enzymatic activity or receptor signaling pathways and potentially influencing biological processes.
Applications in Pharmaceuticals
This compound has potential use in drug development. Several compounds share structural similarities with this compound, including:
- 3-Amino-3-(4-chloropyridin-3-yl)propanoic acid differs by the chlorine position, which affects its reactivity and biological activity profile.
- 3-Amino-3-(5-bromopyridin-3-yl)propanoic acid has a bromine substituent that leads to different reactivity and pharmacological effects.
- 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, with a fluorine substituent, exhibits unique electronic properties and influenced reactivity.
Research
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
- 3-Amino-3-(pyridin-4-yl)propanoic Acid This β-amino acid differs in the position of the pyridine substituent (4-yl vs. 5-chloro-3-yl). The pyridin-4-yl group lacks a chlorine atom and alters electronic interactions due to the nitrogen’s position. Such positional changes can influence binding affinity to biological targets, such as enzymes or receptors .
- Its molecular formula is C₈H₁₀N₂O₂ (MW: 166.18 g/mol).
Halogenation and Electronic Effects
- 2-Amino-3-(5-chloropyridin-3-yl)propanoic Acid Dihydrochloride The α-amino acid version of the target compound, sold as a dihydrochloride salt (CAS 2243509-33-1). The chlorine substituent enhances electron-withdrawing effects, which may stabilize the molecule against oxidative degradation. The dihydrochloride form improves aqueous solubility, critical for pharmaceutical formulations .
- Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate Features a fluorine atom at position 5 of the pyridine ring and an ester group. The ester group increases lipophilicity but reduces solubility compared to carboxylic acids .
Functional Group Variations
- (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid Incorporates a Boc-protected amino group and a fluoroindole substituent. Such structural differences highlight the role of aromatic systems and protective groups in modulating bioactivity .
- 2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-3-(1H-imidazol-4-yl)propanoic Acid A triazole-containing analog with an imidazole substituent. The triazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets compared to simpler pyridine derivatives .
Structural and Pharmacological Insights
Key Data Table
Research Findings
- β vs. α-Amino Acids: The β-configuration in the target compound confers resistance to proteolytic degradation, a key advantage in drug design .
- Salt Forms : Dihydrochloride salts (e.g., ) improve solubility (>50 mg/mL in water), addressing formulation challenges common with free acids .
Biological Activity
3-Amino-3-(5-chloropyridin-3-yl)propanoic acid (also referred to as (3R)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid) is an organic compound notable for its unique structure, which includes an amino group and a 5-chloropyridinyl substituent attached to a propanoic acid backbone. This compound has garnered attention in various fields due to its significant biological activities, primarily through interactions with molecular targets such as enzymes and receptors.
- Molecular Formula : C8H10ClN2O2
- Molecular Weight : Approximately 200.62 g/mol
- Structure : The presence of the chlorinated pyridine ring enhances the compound's reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to mimic natural amino acids, allowing it to bind effectively to active sites or allosteric sites on target proteins. This capability is crucial for modulating enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.
1. Antimicrobial Activity
Research has shown that this compound exhibits antibacterial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
| Pseudomonas aeruginosa | 45 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
2. Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and U-87 (glioblastoma). The results indicated that:
- At concentrations of 0.05 mg/mL, the compound inhibited cellular growth by more than 50% compared to control cells.
- The cytotoxic activity decreased at lower concentrations but still showed significant inhibition at 0.025 mg/mL.
Study on Antiviral Activity
A study investigated the potential of compounds structurally related to this compound as inhibitors of SARS-CoV proteases. While some derivatives exhibited promising enzyme inhibitory activity, the specific compound did not demonstrate significant antiviral effects against SARS-CoV, indicating that further modifications might be necessary for enhanced efficacy .
Study on Enzyme Inhibition
Another research focused on the enzyme inhibitory properties of chloropyridinyl derivatives, revealing that certain modifications in the structure led to improved inhibitory activity against specific enzymes involved in inflammatory pathways . This highlights the potential for developing anti-inflammatory agents based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
